

Fmoc-Tyr(tBu)-OH: A Comprehensive Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: *Fmoc-Tyr(tBu)-OH-13C9,15N*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility and stability of N- α -Fmoc-O-tert-butyl-L-tyrosine (Fmoc-Tyr(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding these parameters is paramount for optimizing peptide synthesis protocols, ensuring the purity of the final product, and maintaining the integrity of the raw material during storage and handling.

Physicochemical Properties

Fmoc-Tyr(tBu)-OH is a white to off-white crystalline powder. The presence of the bulky, lipophilic Fmoc (9-fluorenylmethyloxycarbonyl) and tert-butyl (tBu) protecting groups significantly influences its solubility and stability profile.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₂₉ NO ₅	[1]
Molecular Weight	459.53 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]
Melting Point	153-156 °C	[3]
pKa	2.97 ± 0.10 (Predicted)	[2]

Solubility Profile

The solubility of Fmoc-Tyr(tBu)-OH is a critical factor in the preparation of stock solutions for automated peptide synthesizers. It is generally soluble in polar aprotic organic solvents and insoluble in water and non-polar organic solvents.

Table 1: Quantitative Solubility of Fmoc-Tyr(tBu)-OH

Solvent	Solubility	Concentration (mM)	Notes	Reference
Dimethyl Sulfoxide (DMSO)	≥10 mg/mL	≥21.76	-	[4]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	217.61	Requires sonication. Hygroscopic DMSO can impact solubility; use newly opened solvent.	[5]
Dimethylformamide (DMF)	Clearly soluble	~217.6 (for D-isomer)	Based on 1 mmole in 2 mL.	[6]
Ethanol	0.1 - 1 mg/mL	0.22 - 2.18	Slightly soluble.	[4]
Chloroform	Slightly soluble	-	-	[2]
Methanol	Slightly soluble	-	-	[2]
Water	Insoluble	-	-	[2]
Petroleum Ether	Insoluble	-	-	[2]

Note: Quantitative solubility data in other common SPPS solvents such as N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM), and Tetrahydrofuran (THF) is not readily available in the literature and should be determined experimentally.

Stability Profile

Fmoc-Tyr(tBu)-OH is generally stable under standard storage and handling conditions. However, its stability can be compromised by exposure to basic conditions, high temperatures, and potentially light.

Table 2: Stability of Fmoc-Tyr(tBu)-OH under Various Conditions

Condition	Observation	Notes	Reference
Recommended Storage	<p>Stable for \geq 4 years at -20°C. Stable for 3 years (powder) at -20°C. Solutions in solvent are stable for 6 months at -80°C and 1 month at -20°C.</p> <p>General storage below +30°C is also cited.</p>	Store in a cool, dry place away from light.	[2][4][5]
Acidic Conditions	<p>The Fmoc group is stable to acidic conditions. The tert-butyl (tBu) group is acid-labile and is cleaved by strong acids like trifluoroacetic acid (TFA).</p>	This orthogonality is fundamental to Fmoc-based SPPS.	[7]
Basic Conditions	<p>The Fmoc group is labile to basic conditions, typically cleaved by a 20% solution of piperidine in DMF.</p>	This allows for the selective deprotection of the α -amino group during peptide synthesis.	[7]
Thermal Stress	<p>Stable under normal temperatures and pressures. The Fmoc group can be cleaved thermally at elevated temperatures (e.g., 120°C in DMSO).</p>	Avoid prolonged exposure to high temperatures.	[2]
Photostability	Specific photostability data for Fmoc-	It is recommended to protect the compound	[8]

Tyr(tBu)-OH is not extensively documented.

However, tyrosine residues in peptides can be susceptible to photodegradation.

	Materials to avoid include strong oxidizing agents.	-	[9]
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Note: Detailed quantitative stability data, particularly from forced degradation studies under various pH and photolytic conditions, is not widely published. It is recommended to perform such studies to fully characterize the stability of Fmoc-Tyr(tBu)-OH in specific formulations or under unique process conditions.

Experimental Protocols

Protocol for Determination of Solubility

This protocol outlines a general method for determining the solubility of Fmoc-Tyr(tBu)-OH in a given solvent.

Materials:

- Fmoc-Tyr(tBu)-OH
- Solvent of interest (e.g., DMF, NMP, DCM, THF)
- Analytical balance
- Vortex mixer
- Sonicator
- Centrifuge

- HPLC system with a UV detector

Procedure:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of Fmoc-Tyr(tBu)-OH into a vial.
 - Add a known volume of the solvent to the vial.
 - Vortex the mixture vigorously for 2 minutes.
 - Sonicate the mixture for 10-15 minutes to facilitate dissolution.
 - Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for 24 hours with continuous gentle agitation.
- Sample Preparation:
 - After equilibration, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.
 - Carefully withdraw a known volume of the supernatant.
 - Dilute the supernatant with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.
- HPLC Analysis:
 - Prepare a calibration curve using standard solutions of Fmoc-Tyr(tBu)-OH of known concentrations.
 - Inject the diluted sample onto the HPLC system.
 - Determine the concentration of Fmoc-Tyr(tBu)-OH in the diluted sample by comparing its peak area to the calibration curve.
- Calculation of Solubility:

- Calculate the concentration of the saturated solution, taking into account the dilution factor.
- Express the solubility in mg/mL or mol/L.

Protocol for Stability-Indicating HPLC Method

This protocol describes the development of a stability-indicating HPLC method to assess the stability of Fmoc-Tyr(tBu)-OH under various stress conditions.

Materials and Equipment:

- Fmoc-Tyr(tBu)-OH
- Forced degradation reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
- HPLC system with a photodiode array (PDA) or UV detector
- C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
- pH meter
- Photostability chamber

Procedure:

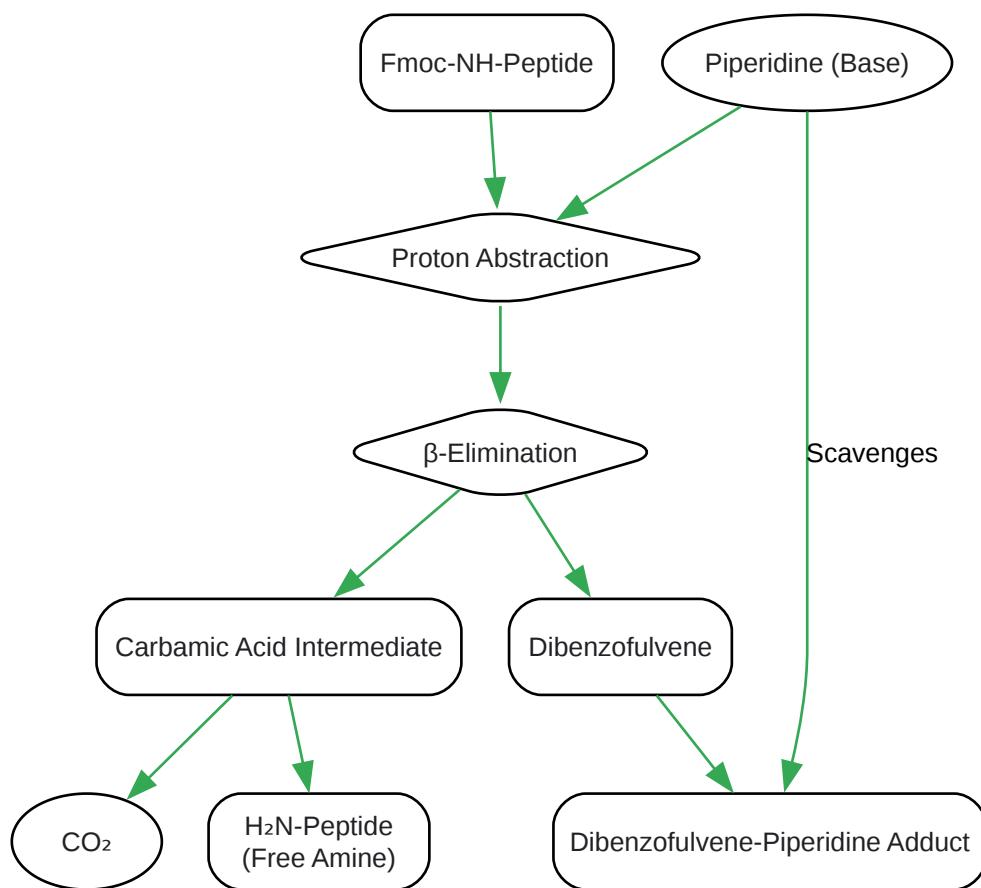
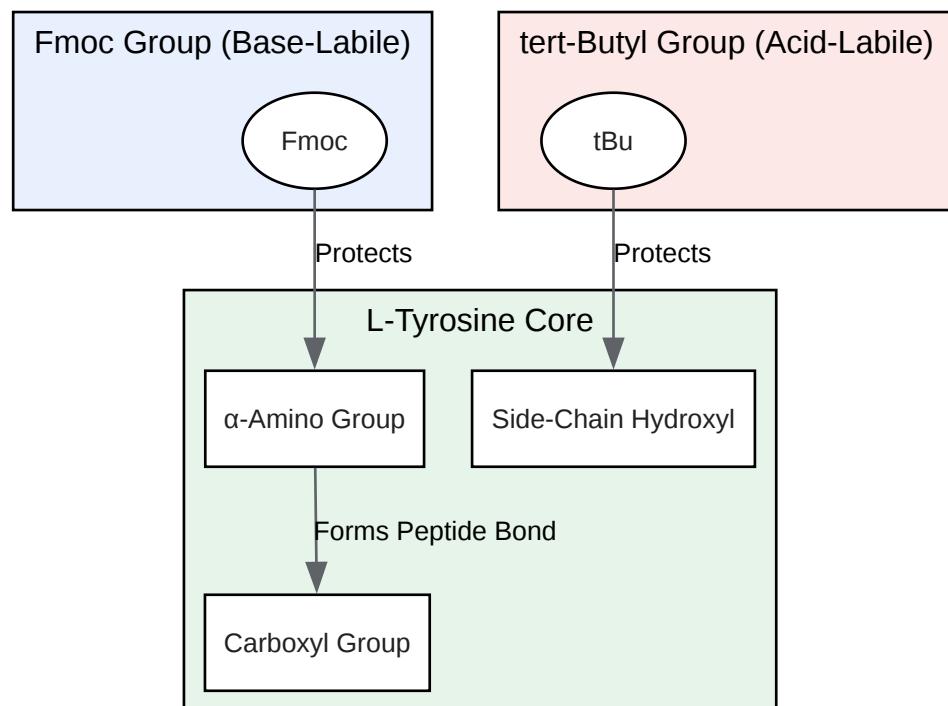
- Forced Degradation Studies:
 - Acid Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M HCl and heat at 60°C for a specified time.
 - Base Hydrolysis: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 0.1 M NaOH at room temperature for a specified time. Neutralize the solution before HPLC analysis.
 - Oxidative Degradation: Dissolve Fmoc-Tyr(tBu)-OH in a solution of 3% H₂O₂ at room temperature for a specified time.

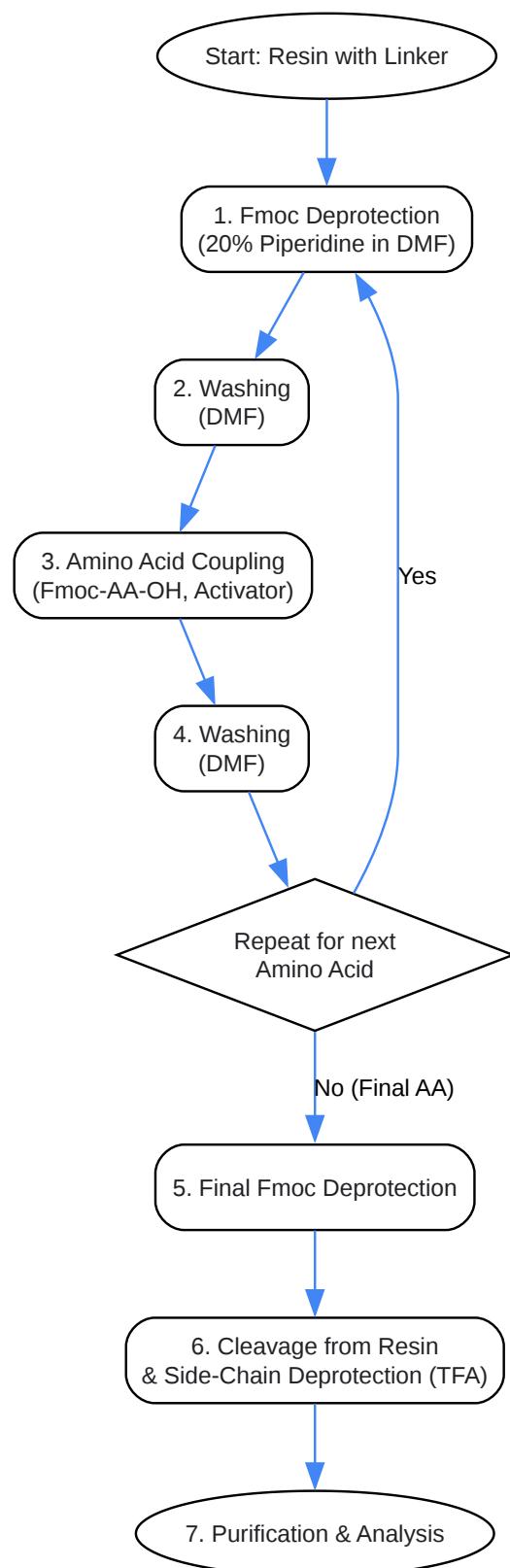
- Thermal Degradation: Expose the solid powder and a solution of Fmoc-Tyr(tBu)-OH to elevated temperatures (e.g., 60°C, 80°C) for a specified duration.
- Photostability: Expose the solid powder and a solution of Fmoc-Tyr(tBu)-OH to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[\[10\]](#)
- HPLC Method Development and Validation:
 - Develop a gradient HPLC method that separates the intact Fmoc-Tyr(tBu)-OH from all degradation products. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% TFA.
 - Use a PDA detector to check for peak purity and to identify the optimal detection wavelength.
 - Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Analysis of Stability Samples:
 - Analyze the samples from the forced degradation studies using the validated stability-indicating HPLC method.
 - Quantify the amount of remaining Fmoc-Tyr(tBu)-OH and the formation of any degradation products.

Visualizations

Chemical Structure and Protecting Groups

The structure of Fmoc-Tyr(tBu)-OH highlights the two key protecting groups that enable its use in orthogonal peptide synthesis strategies.



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